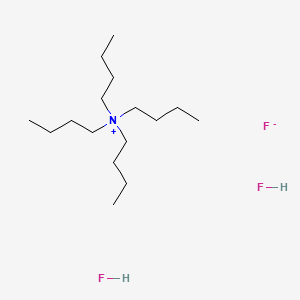

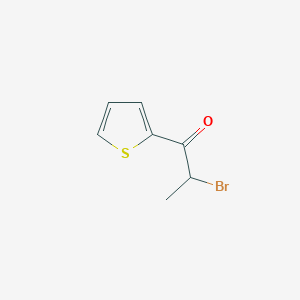

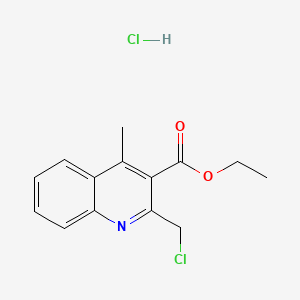

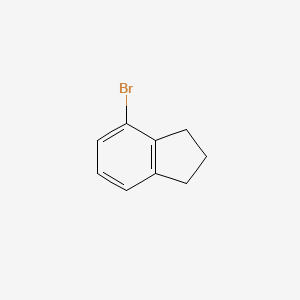

![molecular formula C5H8N4S2 B1339643 グアニジン、[4-(メルカプトメチル)-2-チアゾリル]- CAS No. 95853-51-3](/img/structure/B1339643.png)

グアニジン、[4-(メルカプトメチル)-2-チアゾリル]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanidine derivatives, including those with a [4-(mercaptomethyl)-2-thiazolyl] moiety, are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The presence of the thiazole ring in guanidine compounds often contributes to their bioactivity, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of highly substituted guanidines can be achieved through nucleophilic attack on bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides, leading to a cascade of reactions including proton shifts, ring openings, rearrangements, and ring closures. This process results in the formation of novel guanidines with potential chirality centers . Modified guanidines have also been prepared through cyclization of protected thiourea intermediates, with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) being a key reagent in the synthesis of various guanidine derivatives . Additionally, oxidative condensation using o-iodoxybenzoic acid has been developed for the synthesis of guanidines from 1,3-disubstituted thioureas and amines .

Molecular Structure Analysis

Quantum chemical studies have been conducted to determine the preferred tautomeric state of 2-(thiazol-2-yl)guanidine species, revealing that these compounds may be treated as species with hidden divalent N(I) character. This insight into the electronic structure is crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Guanidine derivatives undergo various chemical reactions that are influenced by their molecular structure. For instance, the synthesis of 1-alkyl-3-[4-(benzothiazole-2-mercapto)phenyl] guanidine compounds involves the introduction of benzothiazole-2-mercapto at the para position of the phenyl group, which can lead to compounds with NOS inhibitory activity . The anticonvulsant activity of guanidines has been linked to the presence of a guanidine group, with modifications to this group affecting the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are closely related to their structure and the substituents present. For example, the introduction of a benzothiazole-2-mercapto group can confer NOS inhibitory activity, while the synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives has shown potential antitumor activity . The versatility of the guanidine functional group allows for a wide range of biological activities, making these compounds interesting targets for further research .

科学的研究の応用

天然物化学における役割

グアニジンとその誘導体は、天然物の化学および生物学において重要な役割を果たしています . それらは、非リボソームペプチド、アルカロイド、グアニジン含有テルペン、ポリケチド、および天然源からのシキミ酸誘導体を含む、グアニジン基を有する二次代謝産物に見られます .

抗菌性用途

グアニジン誘導体は、合成薬および殺生物剤として使用されてきました . 例えば、スルファチアゾールは、抗菌性スルファ剤の市販品ですが、スルホンアミド耐性を克服し、新しい薬物候補を特定するために改変されてきました .

触媒

グアニジンとその誘導体は、触媒として使用されてきました . それらのユニークな特性と簡単な合成により、それらはこの役割に適しています .

分子接着剤

グアニジン誘導体は、分子接着剤として使用されてきました . この用途は、グアニジンとその誘導体のユニークな特性を利用しています .

立体選択的有機変換反応における有機触媒

グアニジン含有キラル有機触媒は、合成の容易さと高いエナンチオ選択的触媒活性のために、大きな注目を集めています . それらは、不斉有機変換反応に使用されてきました .

エナンチオマー的に純粋な分子の合成

グアニジンとその誘導体は、医薬品科学において重要なエナンチオマー的に純粋な分子の合成に使用されてきました . これにより、有機化学における最も困難な分野の1つである立体特異的反応の開発が進みました .

作用機序

Target of Action

For instance, guanidine is known to inhibit the mitochondrial aldehyde dehydrogenase . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .

Mode of Action

Guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

For instance, guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, amphibians, and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of research .

Result of Action

Guanidine compounds are known to have various biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .

Action Environment

Safety and Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

将来の方向性

Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .

特性

IUPAC Name |

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNULCXEIGUHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539171 |

Source

|

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95853-51-3 |

Source

|

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of determining protonation sites in a molecule like famotidine?

A: Protonation state – the presence or absence of an added hydrogen ion (H+) – significantly influences a molecule's charge, shape, and interactions with its surroundings. In the case of famotidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease, understanding its protonation behavior is crucial. The study utilizes solution-state NMR spectroscopy to accurately assign proton and carbon signals in famotidine, allowing for the identification of protonation sites under different pH conditions []. This information is essential for understanding the drug's interaction with its target, the H2 receptor, and its behavior in various physiological environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)